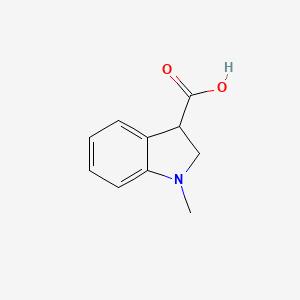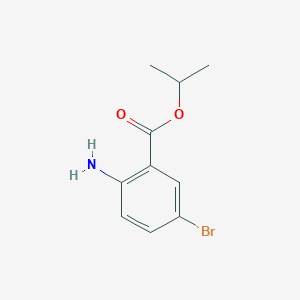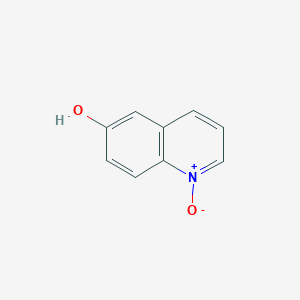![molecular formula C6H9N3 B3195817 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 933742-87-1](/img/structure/B3195817.png)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Vue d'ensemble
Description
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H9N3 . It has been used in the synthesis of various derivatives, which have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against different cell lines .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . For instance, one study designed and synthesized a series of these derivatives and evaluated their enzymatic inhibitory activity against c-Met kinase .Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine includes a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The compound has a molecular weight of 123.16 g/mol .Chemical Reactions Analysis
The chemical reactivity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been explored in the context of its derivatives. These derivatives have been synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .Physical And Chemical Properties Analysis
The compound has a molecular weight of 123.16 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 123.079647300 g/mol .Applications De Recherche Scientifique
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references .
Enzymatic Inhibitory Activity
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase . This kinase plays a crucial role in cellular growth, morphogenesis, and survival.
Cellular Potency
The same series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were also evaluated for their cellular potency against MKN45, EBC-1, and PC-3 cell lines . These cell lines are often used in cancer research.
Building Blocks for Medicinal Chemistry
The 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, which includes 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, has been synthesized in a cost-efficient manner and used as a set of building blocks in medicinal chemistry . The possibility of introducing different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, has been demonstrated .
Drug Design
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been used in computer-aided drug design . The close similarity with the purine bases adenine and guanine makes these structures particularly interesting for medicinal chemists .
Mécanisme D'action
Target of Action
The primary target of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine interacts with c-Met kinase, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .
Biochemical Pathways
The compound affects the c-Met signaling pathway . When c-Met kinase is inhibited, the downstream effects include a reduction in cell proliferation, survival, and migration. This can lead to the suppression of tumor growth and metastasis .
Result of Action
The inhibition of c-Met kinase by 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine results in a decrease in cancer cell proliferation, survival, and migration . This leads to a reduction in tumor growth and metastasis, demonstrating the compound’s potential as a cancer therapeutic .
Orientations Futures
The future directions for research on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine could involve further exploration of its derivatives, particularly in relation to their potential as enzyme inhibitors . Additionally, more studies could be conducted to fully understand its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJQHONPAXABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and how do they influence their interactions?
A: These compounds typically exhibit a half-chair conformation for the reduced pyridine ring. [] The specific conformation and orientation of substituents attached to the core structure significantly impact intermolecular interactions, such as hydrogen bonding and π-π stacking. [, ] For example, variations in the position and nature of substituents can lead to the formation of dimers, ribbons, or sheets in the solid state, influencing their physicochemical properties. []
Q2: How does the structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives relate to their biological activity?
A: Research has shown that modifications to the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure can significantly alter biological activity. [, , ] For instance, Quantitative Structure-Activity Relationship (QSAR) studies have revealed that hydrophobic, electronic, and steric parameters of substituents are crucial for the ability of these compounds to displace [3H]prazosin. [] This suggests their potential as antihypertensive agents. Furthermore, the introduction of specific moieties, such as nitrofuran, to the core structure has been shown to enhance activity against ESKAPE pathogens. [] This highlights the importance of SAR studies in optimizing these compounds for specific therapeutic applications.
Q3: Have any specific targets been identified for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
A: Yes, research indicates that some 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives exhibit inhibitory activity against specific biological targets. For example, certain indanyl-substituted derivatives have demonstrated activity against the potassium channel TASK-1, suggesting potential applications in treating atrial arrhythmias. [] Additionally, other derivatives have been explored as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting the versatility of this scaffold for developing novel antibacterial agents. []
Q4: What computational chemistry approaches have been employed in studying 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
A: Computational chemistry plays a vital role in understanding the structure-activity relationships of these compounds. QSAR models, utilizing physicochemical and structural parameters, help predict the biological activity of novel derivatives. [] Furthermore, techniques like induced-fit docking simulations have been used to rationalize the observed biological activity and guide the design of more potent compounds. [] These in silico approaches, coupled with experimental validation, provide valuable insights for developing optimized 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-based therapeutics.
Q5: What analytical techniques are commonly used to characterize 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
A: Various analytical techniques are employed for the characterization of these compounds. X-ray crystallography provides detailed information about the three-dimensional structure, including bond lengths, bond angles, and molecular conformations. [, ] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer insights into the compound's structure and functional groups. [] These techniques are crucial for confirming the identity and purity of synthesized compounds, as well as understanding their structural features.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



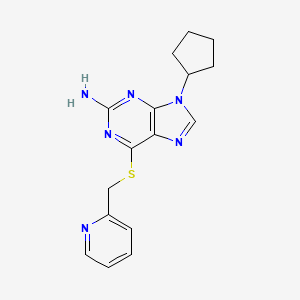
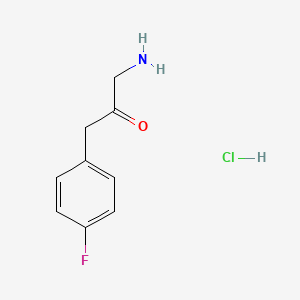
![6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B3195759.png)

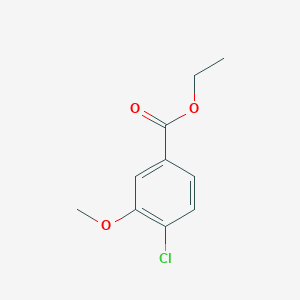
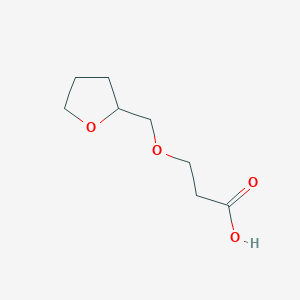
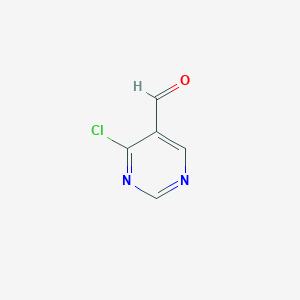
![2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B3195799.png)
![2-(Benzo[d]thiazol-6-yl)ethanamine](/img/structure/B3195825.png)
